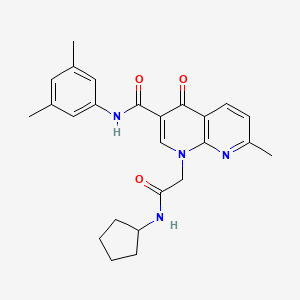

1-(2-(cyclopentylamino)-2-oxoethyl)-N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-[2-(cyclopentylamino)-2-oxoethyl]-N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O3/c1-15-10-16(2)12-19(11-15)28-25(32)21-13-29(14-22(30)27-18-6-4-5-7-18)24-20(23(21)31)9-8-17(3)26-24/h8-13,18H,4-7,14H2,1-3H3,(H,27,30)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCLLQZHYNLTIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCC3)C(=O)NC4=CC(=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(cyclopentylamino)-2-oxoethyl)-N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic derivative of naphthyridine and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a naphthyridine core, which is known for various biological activities, including antimicrobial and anticancer properties. The presence of functional groups such as amides and ketones contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit tumor growth by inducing apoptosis in cancer cells. For example, a study demonstrated that derivatives of naphthyridine could effectively target cancer cell lines, leading to a decrease in cell viability and proliferation rates .

The proposed mechanism of action involves the inhibition of specific enzymes involved in cancer cell proliferation. The compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By interfering with these enzymes, the compound can halt the progression of cancer cells through the cell cycle .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Case Studies

- In Vitro Studies : A series of in vitro experiments assessed the cytotoxic effects of the compound on different cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values varying depending on the specific cell line tested.

- Animal Models : In vivo studies using mouse models have shown that administration of the compound resulted in reduced tumor size compared to control groups. These findings suggest its potential for development into an effective therapeutic agent against cancers such as breast and prostate cancer.

- Combination Therapy : Preliminary data suggest that combining this compound with established chemotherapeutics may enhance therapeutic efficacy while reducing side effects. This synergistic effect warrants further investigation in clinical settings.

Research Findings

A summary of key findings from recent literature includes:

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

*logP values for compounds without experimental data are estimated based on structural analogs.

Key Observations

- Lipophilicity :

- The target compound’s cyclopentyl group (logP ~3.5) balances lipophilicity and steric bulk compared to the more hydrophobic adamantyl (logP ~4.0) in Compound 67 and cyclohexyl (logP ~3.8) in CAS 1251563-63-9 . The 3,5-dimethylphenyl group enhances lipophilicity relative to G611-0521’s 3-fluorophenyl (logP 3.243) .

- Hydrogen-Bonding Capacity: All analogs share two H-bond donors (amide NH groups), but the target compound and G611-0521 exhibit higher H-bond acceptors (7 vs.

- Steric Effects :

Research Findings and Implications

- Synthetic Accessibility :

- Biological Relevance :

- While specific data for the target compound are unavailable, analogs like G611-0521 and Compound 67 demonstrate that substituent choice directly impacts potency and selectivity. For example, fluorinated aryl groups (as in G611-0521) may enhance metabolic stability, while bulky groups (adamantyl) could improve target affinity at the cost of solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.